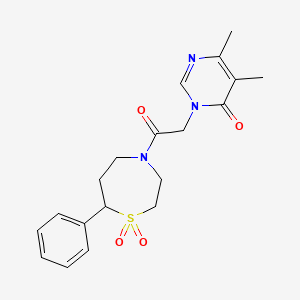
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that combines features of both thiazepane and pyrimidine structures. This unique combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes:
- A thiazepane ring which contributes to its reactivity and biological properties.
- A pyrimidinone core that is known for various pharmacological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 318.38 g/mol |
| Key Functional Groups | Thiazepane, pyrimidine, dioxido |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Dioxido Group : Utilizes oxidizing agents such as hydrogen peroxide.
- Formation of the Pyrimidine Core : Involves acylation reactions to introduce the ketone functional group.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Properties : Thiazepane derivatives have been noted for their effectiveness against various bacterial strains.
- Anticancer Activity : Pyrimidine derivatives are frequently studied for their potential to inhibit cancer cell proliferation.
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity Type | Reference |
|---|---|---|
| Thiazepane Derivatives | Antimicrobial | |
| Pyrimidine Derivatives | Anticancer | |
| Quinazolinone Derivatives | Antibacterial |
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Anticancer Activity : A study on pyrimidine derivatives demonstrated significant antiproliferative effects against breast and colon cancer cell lines. The mechanism of action was linked to the inhibition of specific cellular pathways responsible for tumor growth .
- Antimicrobial Efficacy : Research on thiazepane derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with cellular targets such as enzymes involved in DNA replication and repair, suggesting a multifaceted approach to their therapeutic application .
Propriétés
IUPAC Name |
3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-9-8-17(27(25,26)11-10-21)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZAEPKNFTXTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














